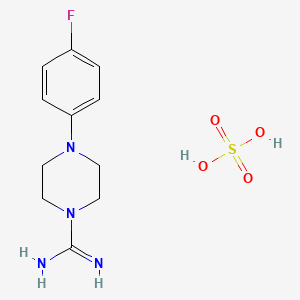
2,2,2-Trifluoro-n-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide
Descripción general
Descripción
“2,2,2-Trifluoro-n-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide” is an organic compound with borate and sulfonamide groups . It has a molecular formula of C14H18BF3N2O4 and a molecular weight of 346.11 .
Molecular Structure Analysis
The molecular structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 392.6±42.0 °C and a predicted density of 1.27±0.1 g/cm3 . Its pKa is predicted to be 8.60±0.70 .Aplicaciones Científicas De Investigación
Boric Acid Ester Intermediates with Benzene Rings : Huang et al. (2021) studied similar boric acid ester intermediates, focusing on their synthesis, crystal structure, and physicochemical properties. Their work, involving FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, provides insights into the structural and conformational aspects of related compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Conformational Analysis Using Density Functional Theory (DFT) : Another study by Huang et al. (2021) performed crystallographic and conformational analyses of similar compounds. They utilized DFT to calculate molecular structures, revealing the consistency of the optimized molecular structures with X-ray diffraction results. This research is crucial in understanding the molecular structures of such compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Synthesis and Anticancer Applications : Wang et al. (2015) explored the synthesis of derivatives of a compound similar to the one , evaluating their antiproliferative activities against cancer cell lines. This study indicates the potential of such compounds in developing anticancer agents (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
Application in Tau PET Radioligands : Kim and Choe (2020) investigated the high-yield synthesis of a tau imaging radiopharmaceutical and its non-radioactive reference ligand, which involved a compound structurally similar to the one . This research contributes to the development of effective radiopharmaceuticals for brain imaging (Kim & Choe, 2020).
Synthesis and Crystal Structure Studies : Liao et al. (2022) conducted synthesis and crystal structure studies on related compounds, focusing on their spectroscopic characteristics and DFT calculations. Such studies are fundamental in the field of material science and pharmaceutical chemistry (Liao, Liu, Wang, & Zhou, 2022).
Design and Synthesis of Potential HGF-mimetic Agents : Das, Tang, and Sanyal (2011) synthesized boron-containing derivatives similar to the compound for potential application as HGF-mimetic agents, highlighting their significance in drug development (Das, Tang, & Sanyal, 2011).
Antibacterial Activity of Derivatives : Reddy and Prasad (2021) synthesized derivatives of a related compound, demonstrating their antibacterial activity. This research suggests the potential of such compounds in developing new antibacterial agents (Reddy & Prasad, 2021).
Direcciones Futuras
Boronic acid compounds, such as this one, have a wide range of applications in pharmacy and biology . They can be used in the organic synthesis of drugs, as enzyme inhibitors or specific ligand drugs, and in the construction of stimulus-responsive drug carriers . Therefore, future research could focus on exploring these applications further.
Propiedades
IUPAC Name |
2,2,2-trifluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3N2O4/c1-12(2)13(3,4)24-15(23-12)8-6-9(10(22-5)19-7-8)20-11(21)14(16,17)18/h6-7H,1-5H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJOFOPKJAWIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-n-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



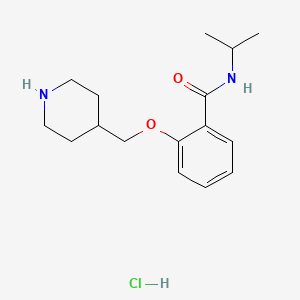
![[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1406811.png)
![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1406812.png)
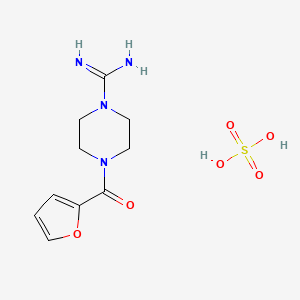

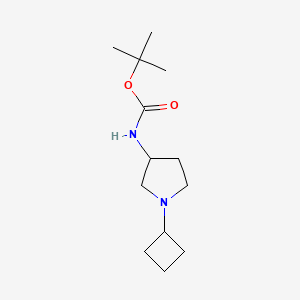
![1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]-piperidine-4-carboxylic acid hydrochloride](/img/structure/B1406816.png)
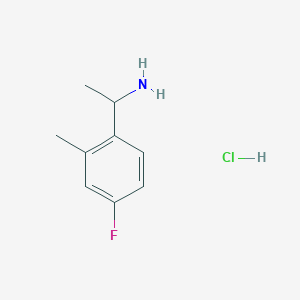
![((3Ar,6s,6as)-6-(6-amino-9h-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B1406818.png)
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1406820.png)
![7-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1406821.png)
![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406823.png)
![(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride](/img/structure/B1406826.png)
